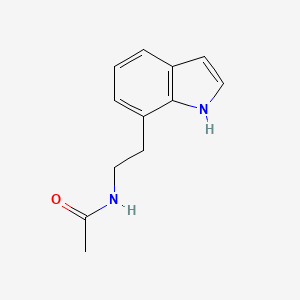

N-(2-(1H-Indol-7-yl)ethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(1H-indol-7-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(15)13-7-5-10-3-2-4-11-6-8-14-12(10)11/h2-4,6,8,14H,5,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZJTFJSVSEELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482970 | |

| Record name | Acetamide, N-[2-(1H-indol-7-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62618-63-7 | |

| Record name | Acetamide, N-[2-(1H-indol-7-yl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of N 2 1h Indol 7 Yl Ethyl Acetamide

Established Synthetic Routes to the Core Indolyl-ethylamine Acetamide (B32628) Structure

The construction of the N-(2-(1H-Indol-7-yl)ethyl)acetamide molecule hinges on the strategic assembly of the indole (B1671886) nucleus and the subsequent elaboration of the C7-substituent. Several established methodologies in indole synthesis and functionalization can be adapted to achieve this target.

Amidation Reactions and Linkage Formation

The final step in the synthesis of this compound is typically the formation of the amide bond. This is achieved through the acylation of a 7-(2-aminoethyl)-1H-indole precursor. Standard and efficient amidation conditions can be employed for this transformation.

A common and effective method involves the use of acetic anhydride in a suitable solvent, often in the presence of a base to neutralize the acetic acid byproduct. Pyridine is a frequently used solvent and base for such reactions. The reaction proceeds by nucleophilic attack of the primary amine on the carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.

Alternatively, activated acetic acid derivatives such as acetyl chloride can be used in the presence of a non-nucleophilic base like triethylamine. Coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also facilitate the amide bond formation between 7-(2-aminoethyl)-1H-indole and acetic acid.

A continuous-flow acetylation process using acetonitrile as the acetylating agent and alumina as a catalyst has also been reported for the N-acetylation of various amines, offering a potentially greener and more efficient alternative to traditional methods.

| Reagent/Method | Description |

| Acetic Anhydride/Pyridine | A standard and widely used method for N-acetylation of primary amines. |

| Acetyl Chloride/Triethylamine | Utilizes a more reactive acylating agent with a non-nucleophilic base. |

| DCC or EDC/Acetic Acid | Carbodiimide-mediated coupling, a common method in peptide synthesis. |

| Acetonitrile/Alumina (Flow) | A modern, continuous-flow method offering potential advantages in safety and efficiency. |

Indole Ring Functionalization and Construction

The key challenge in synthesizing the target molecule lies in the regioselective functionalization of the indole ring at the C7 position. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position, making direct functionalization at C7 a non-trivial task. Several strategies have been developed to overcome this challenge.

One of the most effective methods for constructing 7-substituted indoles is the Bartoli indole synthesis . This reaction utilizes the interaction of a vinyl Grignard reagent with an ortho-substituted nitroarene. The steric hindrance provided by the ortho-substituent directs the cyclization to form the 7-substituted indole. For the synthesis of a precursor to this compound, a nitroarene with a suitable ortho-substituent that can be later converted to the ethylacetamide side chain would be required.

The Fischer indole synthesis is another classical and versatile method for indole ring formation. It involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain a 7-substituted indole, a 2-substituted phenylhydrazine is required. The choice of the ketone or aldehyde reactant determines the substitution pattern at C2 and C3 of the resulting indole.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the indole C7-H bond. Directing groups on the indole nitrogen can facilitate this regioselectivity. For instance, a pivaloyl protecting group on the indole nitrogen has been shown to direct iridium-catalyzed amidation to the C7 position. Similarly, ruthenium(II) catalysts have been employed for the C7-selective amidation of indoles with dioxazolones at room temperature.

Strategies for Ethyl Chain Introduction

Introducing the 2-aminoethyl side chain at the C7 position of the indole ring is a critical step. A common strategy involves the use of a precursor functional group at C7 that can be elaborated into the desired side chain.

One plausible route begins with 7-nitroindole . The nitro group can be reduced to an amino group (7-aminoindole), which can then be further functionalized. A more direct approach involves the conversion of 7-nitroindole to 7-indoleacetonitrile. This can be achieved through various methods, including nucleophilic aromatic substitution. Subsequent reduction of the nitrile functionality, for example with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, would yield 7-(2-aminoethyl)-1H-indole.

Another strategy involves the introduction of a two-carbon unit via cross-coupling reactions. For instance, a 7-haloindole could be coupled with a suitable two-carbon synthon bearing a protected amino group.

A palladium-catalyzed approach has been developed for the synthesis of C7-aminoindolines from o-iodoanilines and aziridines, which could potentially be adapted and followed by aromatization to furnish the desired 7-aminoethylindole scaffold.

Exploration of Substituent Effects at the Indole-7-yl Position

The nature of the substituent at the C7 position of the indole ring can significantly influence the reactivity of the molecule and the feasibility of subsequent synthetic transformations. Electron-withdrawing groups at C7, such as a nitro group, can deactivate the benzene ring towards electrophilic substitution, while also potentially influencing the acidity of the N-H proton. Conversely, electron-donating groups can enhance the electron density of the ring system.

In the context of synthesizing this compound, the reactivity of the precursor, 7-(2-aminoethyl)-1H-indole, is of paramount importance. The presence of the basic aminoethyl side chain at C7 may influence the site of further electrophilic attack on the indole ring. The lone pair of the amino group could potentially direct electrophiles to the C6 position.

Advanced Synthetic Strategies for Analogue Generation

The development of analogues of this compound, particularly those with defined stereochemistry, is crucial for exploring its structure-activity relationship.

Stereoselective Synthesis Approaches

The synthesis of chiral analogues of this compound, where a stereocenter is introduced on the ethyl side chain (at the α or β position), requires stereoselective synthetic methods.

One powerful approach is the regioselective ring-opening of chiral aziridines with indole nucleophiles. This method allows for the stereospecific introduction of a β-substituted aminoethyl side chain at the C3 position of indole. While this methodology traditionally targets the C3 position, modifications to direct the alkylation to the C7 position of a pre-functionalized indole could be envisioned.

The use of chiral auxiliaries is another well-established strategy for asymmetric synthesis. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent stereoselective reaction. For example, a chiral auxiliary could be attached to an acetic acid derivative before amidation with 7-(2-aminoethyl)-1H-indole to generate diastereomers that could then be separated.

Enzymatic resolution offers a green and highly selective method for separating enantiomers. A racemic mixture of a chiral precursor to this compound could be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer. Enzymes such as lipases are commonly used for the resolution of amines and alcohols.

| Approach | Description |

| Chiral Aziridine Ring-Opening | Stereospecific introduction of a β-substituted aminoethyl side chain. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to control stereoselectivity. |

| Enzymatic Resolution | Highly selective separation of enantiomers using enzymes. |

Tandem Reactions and Multi-component Methodologies

The efficient construction of complex molecules from simple starting materials in a single operation is a primary goal of modern organic synthesis. Tandem reactions and multi-component methodologies are powerful strategies to achieve this, offering advantages in terms of atom economy, reduced waste, and operational simplicity. While specific tandem or multi-component reactions leading directly to this compound are not extensively documented, the synthesis of related indole derivatives provides a framework for potential approaches.

One-pot, multi-component reactions have been successfully employed for the synthesis of highly functionalized indole derivatives. For instance, a reaction involving 3-cyanoacetyl indole, aromatic aldehydes, and ethyl acetoacetate under microwave irradiation has been shown to produce complex pyranyl- and dihydropyridinyl-indole derivatives in good yields. This highlights the potential for developing similar strategies for 7-substituted indoles.

Furthermore, alkali-amide controlled selective synthesis of 7-azaindoles and 7-azaindolines through domino reactions of 2-fluoro-3-methylpyridine and aldehydes has been reported. rsc.org This demonstrates the feasibility of one-pot methods for the construction of the 7-substituted indole core, which could then be further elaborated to the target molecule. The synthesis of 2-substituted 7-azaindole derivatives has also been achieved via a two-step procedure involving a palladium-catalyzed coupling and a C-N cyclization. organic-chemistry.org

The Ugi four-component reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, is another powerful tool for the rapid synthesis of complex amide-containing molecules and could be envisioned as a potential route to derivatives of this compound. nih.gov

Sustainable and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. In the context of indole synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

Enzymatic platforms have emerged as a sustainable alternative for the synthesis of tryptamine (B22526) derivatives. A flow-based enzymatic synthesis of melatonin (B1676174) and other high-value tryptamine derivatives has been developed, showcasing a highly efficient and sustainable process with short reaction times and high yields. rsc.org Such biocatalytic approaches could be adapted for the synthesis of this compound, offering a greener alternative to traditional chemical methods.

The use of propylene carbonate for N-alkylation of N-heterocycles under neat reaction conditions represents another sustainable approach that avoids the use of volatile and hazardous organic solvents. mdpi.com This method could potentially be applied to the alkylation of the indole nitrogen in precursors to the target molecule.

Chemical Transformations and Reactivity of this compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the indole nucleus, the acetamide moiety, and the ethylamine (B1201723) side chain.

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The most reactive position for electrophilic attack on the indole ring is typically the C3 position. researchgate.netyoutube.com However, the presence of substituents on the benzene ring can influence the regioselectivity of these reactions. For 7-substituted indoles, electrophilic substitution can be directed to other positions.

Table 1: Regioselectivity of Electrophilic Substitution on Indoles

| Reagent/Reaction | Position of Attack | Reference |

| Nitration | C3 | youtube.com |

| Halogenation | C3 | researchgate.net |

| Sulfonation | C3 | youtube.com |

| Vilsmeier-Haack Formylation | C3 | youtube.com |

| Mannich Reaction | C3 | youtube.com |

| Friedel-Crafts Acylation | C3 | researchgate.net |

For 2-substituted indoles, iridium-catalyzed borylation has been shown to selectively functionalize the C7 position, providing a route to 7-functionalized indole derivatives. msu.edu This highlights the potential for selective functionalization of the benzene ring portion of this compound.

The indole nucleus can also undergo oxidation reactions, leading to the formation of oxindole derivatives. smolecule.com The specific outcome of the oxidation can be influenced by the choice of oxidizing agent and the substitution pattern of the indole. A manganese-containing artificial mini-enzyme has been shown to selectively catalyze the oxidation of indole at the C3 position. acs.org

Reduction of the indole ring to an indoline (2,3-dihydroindole) can be achieved through catalytic hydrogenation. smolecule.com

Transformations of the Acetamide Moiety

The acetamide group in this compound can undergo several chemical transformations. Hydrolysis of the amide bond, typically under acidic or basic conditions, would yield 2-(1H-Indol-7-yl)ethanamine.

Reduction of the amide to the corresponding amine, N-ethyl-2-(1H-indol-7-yl)ethanamine, can be accomplished using strong reducing agents like lithium aluminum hydride.

The nitrogen of the acetamide can also participate in reactions. For instance, N-alkylation of the acetamide nitrogen would lead to tertiary amide derivatives.

Side Chain Functionalization

The ethylamine side chain of this compound offers opportunities for further functionalization. The methylene groups of the ethyl chain could potentially be targeted for C-H activation and subsequent functionalization, although this is a challenging transformation.

The nitrogen atom of the original tryptamine can be a site for further reactions. For instance, N-methylation of tryptamine derivatives is a known transformation. nih.gov In the case of this compound, the secondary amide nitrogen could potentially be further alkylated.

Molecular Mechanisms and Biological Interactions of N 2 1h Indol 7 Yl Ethyl Acetamide

Investigation of Molecular Targets and Ligand-Protein Interactions

Extensive searches of scientific literature and databases have revealed no specific studies investigating the molecular targets or ligand-protein interactions of N-(2-(1H-Indol-7-yl)ethyl)acetamide.

Receptor Binding Studies (e.g., Melatonin (B1676174) Receptors in non-human systems)

There is no available research data on the binding affinity or interaction of this compound with melatonin receptors or any other receptor types in non-human or human systems. While the indole (B1671886) core is a common feature in ligands for melatonin receptors, specific binding studies for this particular compound have not been published.

Enzyme Modulation and Inhibition Kinetics

No studies have been identified that report on the modulation or inhibition of any specific enzymes by this compound. Consequently, there is no information available regarding its inhibition kinetics, such as IC50 or Ki values, for any enzymatic target.

Interaction with Nucleic Acids and Lipids (if applicable)

There is no published research on the potential interaction of this compound with nucleic acids (DNA or RNA) or with lipid membranes.

Cellular Pathway Modulation and Signaling Dynamics

Consistent with the lack of information on its molecular targets, there are no studies detailing the effects of this compound on cellular pathways or signaling dynamics.

Apoptosis Induction and Programmed Cell Death Mechanisms

No scientific literature could be found that investigates the role of this compound in the induction of apoptosis or other forms of programmed cell death.

Cell Proliferation Regulation Studies

There are no available studies that have examined the effect of this compound on the regulation of cell proliferation.

Oxidative Stress Response Pathways

The indole nucleus is a well-known scaffold for antioxidant activity. Indole derivatives can act as free radical scavengers, protecting biological systems from the detrimental effects of oxidative processes. nih.gov The antioxidant potential of indole-containing compounds is often attributed to the electron-rich nature of the indole ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

Inflammatory Cascade Modulation

The indole moiety is a privileged structure found in numerous compounds with anti-inflammatory properties. researchgate.net Similarly, various acetamide (B32628) derivatives have been investigated for their ability to modulate inflammatory pathways. nih.govresearchgate.net For example, the compound N-(2-hydroxy phenyl) acetamide has been shown to suppress inflammation by reducing the expression of Toll-like receptors (TLR-2 and TLR-4) and subsequently decreasing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in rats. nih.gov

Another study on an N-acylhydrazone derivative containing an indole moiety, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, demonstrated significant anti-inflammatory effects in vivo. mdpi.com This compound was found to reduce leukocyte migration and downregulate the expression of several pro-inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ, through a nitric oxide (NO)-dependent pathway. mdpi.com Although these molecules differ from this compound, they establish that both the indole nucleus and the acetamide functional group are components of molecules capable of intervening in the inflammatory cascade.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Influence of Indole Ring Substitution on Activity

The substitution pattern on the indole ring is a critical determinant of the biological activity of indole derivatives. The position, number, and electronic nature of substituents can profoundly impact a compound's potency and selectivity for its biological target.

For many classes of indole compounds, substitution at position 7 has been found to be favorable for biological activity. nih.gov SAR studies on 7-azaindole derivatives, which are structurally related to indoles, have identified positions 1, 3, and 5 as highly active sites for modification, with substitutions like alkyl and aryl carboxamide groups proving successful for enhancing anticancer activity. nih.gov In the context of antiplasmodial agents, a series of N-(indol-7-yl)acetamides showed that the nature of aryl groups at other positions (C2 and C5) significantly influenced activity, with fluorophenyl substitutions being particularly effective. nih.gov

The table below summarizes key SAR findings for various indole derivatives, illustrating the impact of substitution patterns on biological activity.

| Indole Scaffold | Substitution Position(s) | Substituent Type | Observed Effect on Activity |

| Bis-indole | 6-6' vs. 5-5', 5-6' | Linkage Isomerism | 6-6' linkage provided optimal activity; other linkages reduced activity by 4-20 times. nih.gov |

| 7-Azaindole | 1, 3, 5 | Alkyl, Aryl Carboxamide | These positions are the most active sites for modification to enhance anticancer activity. nih.gov |

| Indole-3-acetamide (B105759) | N-phenyl ring | Halogens, Alkyl groups | Different substitutions modulate α-amylase inhibitory and antioxidant activities. acs.org |

| N-(Indol-7-yl)acetamide | C2, C5 | Aryl, Styryl groups | Combinations of fluorophenyl and fluorostyryl groups were required for antiplasmodial activity. nih.gov |

Role of the Ethyl-Acetamide Side Chain

Functionally, the acetamide group is a key structural feature in many biologically active compounds. nih.gov The amide bond (–NH–C=O) is a hydrogen bond donor and acceptor, enabling it to form specific interactions with amino acid residues in the binding sites of target proteins. This interaction is often essential for anchoring the molecule in the correct orientation to elicit a biological response. In studies of flavonoid acetamides, the modification of hydroxyl groups into acetamide moieties significantly improved bioavailability. rsc.org The ethyl linker provides spacing and flexibility, allowing the terminal acetamide group to orient itself optimally within a binding pocket.

Conformational Flexibility and Ligand Efficiency

The ethyl-acetamide side chain of this compound possesses significant conformational flexibility due to several rotatable single bonds (C-C and C-N bonds). This flexibility allows the molecule to adopt various spatial arrangements, which can be advantageous for binding to different protein targets. A flexible ligand can adapt its conformation to fit the specific topology of a binding site, potentially increasing its binding affinity.

However, high conformational flexibility can also be a drawback, as it can lead to a significant entropic penalty upon binding, which may reduce binding affinity. Therefore, an optimal degree of flexibility is often sought in drug design. Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a molecule. It helps in identifying compounds that have a good balance of size and potency. While specific LE data for this compound is not available, SAR studies on related indole derivatives aim to optimize this parameter by exploring how different substitutions affect binding affinity without excessively increasing molecular weight. nih.govacs.org

Theoretical Frameworks for Mechanistic Understanding

To understand the molecular mechanisms of action for compounds like this compound, especially in the absence of extensive experimental data, theoretical and computational methods are invaluable. These frameworks provide insights into how the molecule might interact with biological targets at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, docking studies on N-(indol-7-yl)acetamide derivatives with antiplasmodial activity were used to predict their binding mode within the parasite lactate dehydrogenase (pLDH) enzyme, suggesting they could block the entry of the natural substrate. nih.gov Such studies can elucidate the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For a class of compounds like indole derivatives, a pharmacophore model can be generated based on the structures of known active molecules. nih.gov This model can then be used in virtual screening to identify new compounds with potentially similar biological activities. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time. This method provides a more realistic view of the interactions compared to static docking, accounting for the flexibility of both the ligand and the protein.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to study the electronic properties of a molecule, such as its reactivity and the stability of different conformations. This can help in understanding reaction mechanisms at a fundamental level. semanticscholar.org

These theoretical frameworks are essential tools in modern drug discovery and are critical for rationalizing observed biological activities and guiding the design of new, more potent derivatives.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and properties of molecules like this compound. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics at an atomic level.

DFT studies on analogous indole derivatives have been performed to understand their electronic properties. For instance, calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine the optimized geometry, bond lengths, and bond angles of similar molecules, which show good correlation with experimental data obtained from X-ray crystallography.

A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. In related indole-containing compounds, the HOMO and LUMO are often localized over the indole ring system, indicating that this moiety is central to the molecule's electronic activity.

The distribution of these orbitals provides a map of the electron density and identifies the regions of the molecule most likely to be involved in chemical reactions. For this compound, it is expected that the HOMO would be predominantly located on the electron-rich indole nucleus, while the LUMO may be distributed across the indole and acetamide groups. The molecular orbital characteristics, including both σ and π character, are also determined through these computational methods.

Below is a table summarizing typical electronic properties that can be derived from quantum chemical calculations for a molecule like this compound, based on data for analogous compounds.

| Parameter | Description | Typical Calculated Value (for related indole derivatives) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |

Note: The values in this table are representative and are based on published data for structurally similar indole derivatives. The precise values for this compound would require specific calculations for this exact molecule.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are invaluable for understanding how this compound interacts with and binds to biological targets such as proteins or enzymes. These simulations can provide a detailed, dynamic view of the binding process, which is often not fully captured by static methods like molecular docking.

The process of an MD simulation of a binding event typically begins with a starting structure of the ligand-protein complex, which may be obtained from experimental methods or from molecular docking studies. This complex is then placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a specific time period, often on the scale of nanoseconds to microseconds.

Through MD simulations, it is possible to:

Assess the stability of the binding pose: Simulations can show whether an initial binding pose predicted by docking is stable over time or if the ligand reorients within the binding site.

Identify key interactions: The dynamic nature of the simulation allows for the identification of crucial and persistent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. For indole derivatives, interactions with residues like glutamic acid have been shown to be vital for binding to certain kinases. nih.gov

Characterize conformational changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these changes, providing insights into the mechanism of binding and potential allosteric effects.

Calculate binding free energies: Advanced MD simulation techniques can be used to estimate the binding free energy of a ligand to its target, which is a measure of the binding affinity.

For a compound like this compound, MD simulations could be employed to study its binding to a specific target receptor. The simulation would reveal which parts of the molecule—the indole ring, the ethyl linker, or the acetamide group—are most important for the interaction. For instance, the indole NH group could act as a hydrogen bond donor, while the aromatic ring system could engage in π-stacking or hydrophobic interactions within the receptor's binding pocket. nih.gov

The following table illustrates the type of information that can be obtained from an MD simulation of a ligand-protein binding event.

| Parameter | Description | Example Finding from MD Simulation of an Indole Derivative |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand or protein over time, compared to a reference structure. It indicates the stability of the system. | A stable RMSD of the ligand below 2 Å suggests a stable binding pose. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein. | The acetamide carbonyl group forming a persistent hydrogen bond with a backbone NH of a specific amino acid residue. |

| Interaction Energy | The calculated energy of interaction between the ligand and individual amino acid residues. | Key residues showing strong van der Waals and electrostatic interaction energies with the indole scaffold. |

| Conformational Analysis | Analysis of the different shapes (conformations) the ligand and protein adopt during the simulation. | The ethyl linker of the ligand remains flexible, allowing the indole ring to optimize its position in a hydrophobic pocket. |

Note: The examples provided in this table are hypothetical for this compound and are based on findings from MD simulation studies of other indole-based ligands.

Preclinical Biological Evaluation of N 2 1h Indol 7 Yl Ethyl Acetamide and Its Analogues

In Vitro Pharmacological Characterization

The in vitro evaluation of N-(2-(1H-Indol-7-yl)ethyl)acetamide and its analogues has encompassed a variety of assays to determine their biological effects at the cellular and molecular levels.

Cell-based Assay Development and Screening

Cell-based assays are fundamental in the initial screening of compounds to identify potential therapeutic agents. For indole-acetamide derivatives, these assays are often designed to assess their effects on cell viability, proliferation, and specific signaling pathways.

A number of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxic effects on various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). mdpi.com Several of these compounds demonstrated significant anti-proliferative activity. mdpi.com For instance, compound 5r in one study showed potent activity against HepG2 cells. mdpi.com Further investigation into the mechanism of action revealed that this compound induced apoptosis, a form of programmed cell death, in a time- and dose-dependent manner. mdpi.com This was evidenced by the cleavage of poly ADP-ribose polymerase (PARP) and the activation of specific caspases. mdpi.com

In the context of inflammatory diseases, indole-2-one derivatives have been synthesized and screened for their ability to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This type of cell-based assay is crucial for identifying compounds with potential anti-inflammatory properties. nih.gov

The table below summarizes the cytotoxic activity of selected N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives.

| Compound | Cell Line | IC50 (µM) |

| 5r | HepG2 | 10.56 ± 1.14 |

Data sourced from a study on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives. mdpi.com

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for understanding the mechanism of action of a compound. Indole-based structures are known to interact with various enzymes.

In the context of hyperglycemia, a series of indole-3-acetamides were synthesized and evaluated for their α-amylase inhibitory activity. nih.gov α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. The study revealed that several of the synthesized compounds were potent inhibitors of α-amylase. nih.gov For example, 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide exhibited an IC₅₀ value of 12.3 µM.

Another area of investigation for indole (B1671886) derivatives is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. Certain indole-2-one derivatives have been shown to inhibit the expression of COX-2 in LPS-stimulated macrophages. nih.gov

The table below presents the α-amylase inhibitory activity of a selected indole-3-acetamide (B105759) derivative.

| Compound | Enzyme | IC50 (µM) |

| 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide | α-Amylase | 12.3 |

Data from a comparative analysis of indole-3-acetamides.

Receptor Agonist/Antagonist Profiling (e.g., Melatonin (B1676174) receptor, non-human models)

The indoleamine melatonin, chemically known as N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide, is a well-known hormone that regulates circadian rhythms through its interaction with melatonin receptors. wikipedia.org The structural similarity of this compound to melatonin suggests its potential to interact with these receptors.

Studies on related indole derivatives have explored their activity at various receptors. For instance, a class of 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide derivatives were identified as potent and selective agonists of the human formyl peptide receptor-2 (FPR2), a G protein-coupled receptor involved in inflammatory responses. nih.gov This highlights the potential for indole-acetamide scaffolds to be modified to target specific receptors with high affinity and selectivity. nih.gov

While direct receptor profiling data for this compound is not extensively available in the public domain, the known activity of its analogues suggests that this would be a critical area of investigation to understand its pharmacological profile.

Cytoprotective Studies in Cellular Models

The antioxidant properties of indole derivatives suggest their potential for cytoprotection against oxidative stress. Oxidative stress is implicated in a wide range of diseases.

A study on N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide (B32628) derivatives demonstrated their antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) methods. researchgate.net Several of these compounds showed considerable antioxidant capacity, with some exhibiting activity comparable to standard antioxidants. researchgate.net The presence of halogen substituents on the phenyl ring was found to be beneficial for this activity. researchgate.net

These findings suggest that indole-acetamides, including this compound, could potentially protect cells from damage induced by reactive oxygen species.

Anti-microbial Activity against Pathogen Strains

The indole nucleus is a component of many compounds with antimicrobial properties. Research has explored the activity of various indole-acetamide derivatives against a range of bacterial and fungal pathogens.

For example, N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide has shown antimicrobial activity, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus. In another study, new benzimidazole-based acetamide derivatives were synthesized and screened for their in vitro antimicrobial activity. researchgate.net Some of these compounds were found to be potent antibacterial agents against Pseudomonas aeruginosa and also exhibited antifungal activity against Candida krusei and Fusarium solani. researchgate.net

Furthermore, a high-throughput screen of a small molecule library against Plasmodium falciparum, the parasite responsible for malaria, identified an N-acetamide indole class of compounds with submicromolar antiplasmodial activity. nih.gov This indicates the potential of this chemical scaffold in the development of new antimalarial drugs. nih.gov

The table below summarizes the antimicrobial activity of selected indole and acetamide derivatives.

| Compound/Derivative Class | Pathogen | Activity (MIC) |

| N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide | Staphylococcus aureus | 0.25 µg/mL |

| Benzimidazole-based acetamide derivative (2p, 2s, 2t, 2u) | Candida krusei | 125 µg/mL |

| Benzimidazole-based acetamide derivative (2s, 2u) | Fusarium solani | 125 µg/mL |

Data compiled from studies on the antimicrobial activity of indole and benzimidazole (B57391) derivatives. researchgate.net

In Vivo Efficacy Studies in Animal Models (excluding human clinical data)

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the efficacy and potential therapeutic applications of a compound in a whole organism.

For indole-based compounds, in vivo studies have been conducted for various therapeutic areas. For instance, in the context of inflammation, indole-2-one derivatives have been evaluated in mouse models of lipopolysaccharide (LPS)-induced sepsis. nih.gov One particular compound, 7i, demonstrated significant protection from LPS-induced septic death, highlighting its potential anti-inflammatory effects in a living system. nih.gov

In the field of antimalarials, an optimized N-acetamide indole analogue, WJM664, was tested in a Plasmodium berghei mouse model. nih.gov Although it exhibited potent in vitro activity, the in vivo efficacy was found to be low, which was attributed to species differences in the drug target (ATP4) and moderate systemic exposure of the compound. nih.gov This underscores the importance of pharmacokinetic and pharmacodynamic studies in animal models to translate in vitro findings to in vivo efficacy.

It is important to note that specific in vivo efficacy data for this compound is not widely reported in the reviewed literature. However, the studies on its analogues provide a framework for the types of animal models and efficacy endpoints that would be relevant for its future preclinical development.

Computational Chemistry and Cheminformatics for N 2 1h Indol 7 Yl Ethyl Acetamide Research

Molecular Docking and Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial for predicting the binding mode and affinity of a ligand to a target protein, thereby providing insights into its potential biological function.

For N-(2-(1H-Indol-7-yl)ethyl)acetamide, a primary step would be to identify its potential protein targets. Given its structural similarity to endogenous tryptamines like serotonin (B10506), it is plausible that it interacts with serotonin receptors or other targets within the central nervous system. Molecular docking can be employed to screen this compound against a panel of known protein structures, particularly those of G-protein coupled receptors (GPCRs) like the serotonin receptors.

The process involves preparing the three-dimensional structure of this compound and the crystal structures of potential target proteins, often obtained from the Protein Data Bank (PDB). The docking software then systematically evaluates various binding poses of the ligand within the active site of the protein, scoring them based on a force field that estimates the binding energy. For instance, studies on various tryptamine (B22526) derivatives have successfully used molecular docking to investigate their binding to serotonin receptors (5-HTRs), identifying key interactions with amino acid residues in the binding pocket. proceedings.scienceacs.org Similarly, high-affinity tryptamine binding sites have been identified in the human brain, which could serve as potential targets for docking studies. nih.gov

By analyzing the docking results, researchers can identify putative binding sites and formulate hypotheses about the compound's mechanism of action. For example, docking studies on novel indole (B1671886) derivatives have revealed strong affinities for targets like tyrosinase and cyclooxygenase-2 (COX-2), suggesting potential antioxidant and anti-inflammatory activities. nih.govmdpi.com

Beyond identifying binding poses, molecular docking algorithms can also provide an estimation of the binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki) or IC50 value. While these predictions are not always perfectly correlated with experimental values, they are invaluable for ranking potential ligands and prioritizing them for synthesis and biological testing.

Recent advancements in computational methods, such as the Folding-Docking-Affinity (FDA) framework, aim to improve the accuracy of binding affinity prediction by explicitly modeling the three-dimensional binding conformation. nih.govacs.org Machine learning methods are also being increasingly used to develop models that can predict protein-ligand binding affinity from sequencing data or by combining structural information with other molecular features. jocpr.comresearchgate.netacs.org

For this compound, predicting its binding affinity to various receptors would be a critical step in assessing its potential as a therapeutic agent. By comparing its predicted affinities to those of known ligands, researchers can gain insights into its potential potency and selectivity.

| Computational Technique | Application to this compound | Illustrative Examples from Analogous Compounds |

| Molecular Docking | Identification of potential protein targets and binding modes. | Docking of tryptamine derivatives to serotonin receptors. proceedings.science |

| Binding Affinity Prediction | Estimation of the compound's potency and selectivity for its targets. | Prediction of binding affinities for kinase inhibitors. nih.govjocpr.com |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For a more detailed and accurate understanding of ligand-protein interactions, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can be employed. nih.govmdpi.comresearchgate.net In this approach, the ligand and the immediate active site residues of the protein are treated with the accuracy of quantum mechanics (QM), while the rest of the protein and the solvent are described by the more computationally efficient molecular mechanics (MM) force fields. mdpi.comresearchgate.net

QM/MM simulations can provide valuable insights into the electronic structure of the ligand in the binding pocket, the nature of chemical bonds being formed or broken during an enzymatic reaction, and the precise energetics of the binding process. For example, QM/MM studies have been used to investigate the enzymatic reaction mechanism of tryptamine and N,N-dimethyltryptamine with monoamine oxidase A, revealing details of the hydrogen transfer process. nih.gov Similarly, QM/MM simulations have been used to study the fluorescence quantum yields of indole in different solvent environments, which is crucial for understanding its photophysical properties. acs.orgnih.gov

In the context of this compound, QM/MM simulations could be used to refine the binding poses obtained from molecular docking, calculate more accurate binding energies, and investigate the electronic effects of the 7-yl substitution on the indole ring and its interaction with the receptor.

| Computational Technique | Application to this compound | Illustrative Examples from Analogous Compounds |

| QM/MM Simulations | Detailed analysis of electronic interactions and reaction mechanisms at the active site. | Investigation of the enzymatic oxidation of tryptamine by monoamine oxidase A. nih.gov |

De Novo Design and Virtual Screening for Novel Analogues

Once a potential target and binding mode for this compound have been established, computational methods can be used to design novel analogues with improved properties. De novo design algorithms can generate new molecular structures that are predicted to bind to the target with high affinity and selectivity. nih.govyoutube.com These methods can either build new molecules atom-by-atom or by combining pre-existing molecular fragments.

Virtual screening is another powerful technique for identifying novel analogues. nih.govmdpi.commdpi.comnih.gov This involves computationally screening large databases of chemical compounds to identify those that are predicted to bind to the target of interest. Structure-based virtual screening uses molecular docking to assess the binding of each compound in the database to the target protein. Ligand-based virtual screening, on the other hand, uses the structure of a known active compound, like this compound, to search for other molecules with similar properties. For instance, virtual screening has been successfully used to discover novel indole acylguanidines as potent inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease. researchgate.net

These approaches could be instrumental in exploring the chemical space around this compound to design new compounds with enhanced therapeutic potential.

| Computational Technique | Application to this compound | Illustrative Examples from Analogous Compounds |

| De Novo Design | Generation of novel molecular structures with predicted high affinity for the target. | Design of miniprotein-based natural killer cell engagers. youtube.com |

| Virtual Screening | Identification of new hit compounds from large chemical databases. | Discovery of indole acylguanidine inhibitors of BACE1. researchgate.net |

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net QSAR models are developed by calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as their size, shape, lipophilicity, and electronic properties. These descriptors are then correlated with the experimentally determined biological activity of the compounds using statistical methods like multiple linear regression or machine learning algorithms.

QSAR studies on indole derivatives have been used to model their antifungal activity, inhibitory activity against SARS CoV 3CLpro, and their potential as casein kinase 2 (CK2) inhibitors. nih.govtandfonline.comnih.gov For tryptamine derivatives, holographic QSAR (HQSAR) has been used to model their binding to NMDA, 5-HT1A, and 5-HT2A receptors. nih.gov

For this compound, a QSAR study would require the synthesis and biological testing of a series of analogues with systematic structural modifications. The resulting data could then be used to build a QSAR model that could predict the activity of new, unsynthesized analogues and provide insights into the key structural features required for activity.

| QSAR Model Type | Descriptors Used | Application Example | Statistical Validation |

| Holographic QSAR (HQSAR) | Structural fragments and connectivities | Modeling the binding of tryptamine derivatives to NMDA, 5-HT1A, and 5-HT2A receptors. nih.gov | High predictive ability and appropriate statistical test values. nih.gov |

| 3D-QSAR | Molecular fields (hydrophobic, electron-withdrawing, hydrogen bonds) | Modeling the anti-amyloidogenic activity of indole and isatin (B1672199) derivatives. mdpi.comnih.gov | Good predictive statistics in both training and test sets (q² and r²_ext). mdpi.comnih.gov |

| MLR-based QSAR | Quantum chemical and other molecular descriptors | Modeling the antifungal activity of indole derivatives against Candida albicans. tandfonline.com | R² = 0.7884, Q² = 0.68663. tandfonline.com |

Pharmacophore Modeling and Ligand-based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govacs.orgresearchgate.netnih.govscholarsresearchlibrary.comrsc.orgnih.govnih.govresearchgate.netmdpi.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

A pharmacophore model can be generated based on the structures of a set of known active ligands or from the structure of the ligand-binding site of a target protein. Once developed, the pharmacophore model can be used as a 3D query to screen virtual compound libraries to identify new molecules that fit the model and are therefore likely to be active.

Numerous pharmacophore models have been developed for ligands of various serotonin receptor subtypes, which would be highly relevant for studying this compound. nih.govacs.orgnih.gov For example, a pharmacophore model for 5-HT7 receptor antagonists identified the importance of specific interactions with residues in the transmembrane helices of the receptor. acs.org Pharmacophore models have also been developed for indole derivatives targeting other biological processes, such as Chagas disease and amyloid-beta aggregation. proceedings.sciencemdpi.comnih.gov

By creating a pharmacophore model based on the structure of this compound and other related active compounds, researchers could guide the design of new analogues with optimized interactions with the target receptor.

| Pharmacophore Model Feature | Description | Relevance to Indole/Tryptamine Derivatives |

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Crucial for interaction with specific residues in receptor binding pockets. scholarsresearchlibrary.com |

| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen bond. | Important for anchoring the ligand within the active site. |

| Hydrophobic (H) / Aromatic (R) | A nonpolar region of the molecule. | Often involved in key pi-stacking or hydrophobic interactions with aromatic residues in the target. nih.govscholarsresearchlibrary.com |

| Positive Ionizable (P) | A group that is positively charged at physiological pH. | The protonated amine of the ethylamine (B1201723) side chain is a common feature in tryptamine pharmacophores for serotonin receptors. scholarsresearchlibrary.com |

Advanced Analytical and Characterization Techniques for N 2 1h Indol 7 Yl Ethyl Acetamide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to the structural characterization of N-(2-(1H-Indol-7-yl)ethyl)acetamide, providing detailed information about its atomic and molecular composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the ethyl bridge protons, the acetamide (B32628) methyl protons, and the N-H protons of both the indole and amide groups. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling patterns (J-coupling) reveal the number of neighboring protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the indole ring, the ethyl chain, the acetamide methyl group, and the carbonyl carbon of the amide.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further elucidate the structure. COSY experiments reveal proton-proton coupling relationships, helping to assign the signals of the ethyl chain and the coupled aromatic protons. HSQC correlates proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C NMR spectra.

Illustrative ¹H and ¹³C NMR data for this compound, predicted based on known values for similar indole and acetamide structures, are presented in the tables below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | 10.1-10.3 | br s | - |

| Amide N-H | 7.8-8.0 | t | ~5-6 |

| H-2 (Indole) | 7.2-7.3 | t | ~2-3 |

| H-4 (Indole) | 7.5-7.6 | d | ~8 |

| H-5 (Indole) | 6.9-7.0 | t | ~8 |

| H-6 (Indole) | 7.0-7.1 | d | ~8 |

| H-3 (Indole) | 6.4-6.5 | t | ~2-3 |

| -CH₂- (ethyl, adjacent to indole) | 3.0-3.1 | t | ~7 |

| -CH₂- (ethyl, adjacent to amide) | 3.5-3.6 | q | ~7 |

| -CH₃ (acetamide) | 1.9-2.0 | s | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 170-172 |

| C-7a (Indole) | 135-137 |

| C-3a (Indole) | 128-130 |

| C-7 (Indole) | 125-127 |

| C-2 (Indole) | 123-125 |

| C-4 (Indole) | 120-122 |

| C-5 (Indole) | 118-120 |

| C-6 (Indole) | 115-117 |

| C-3 (Indole) | 100-102 |

| -CH₂- (ethyl, adjacent to amide) | 40-42 |

| -CH₂- (ethyl, adjacent to indole) | 28-30 |

| -CH₃ (acetamide) | 22-24 |

Mass Spectrometry (MS) Techniques (ESI-MS, HRMS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and can provide information about its elemental composition and structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺. This allows for the direct determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₁₂H₁₄N₂O, the molecular formula can be confirmed with a high degree of confidence. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses of fragments such as the acetamide group.

The expected ESI-MS and HRMS data for this compound are summarized in the table below.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Calculated m/z |

| ESI-MS | [M+H]⁺ | 203.12 |

| HRMS | [M+H]⁺ | 203.1184 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H groups, the C=O group of the amide, and the aromatic C-H and C=C bonds of the indole ring.

The table below lists the expected characteristic IR absorption bands for this compound.

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3350-3450 |

| Amide N-H | Stretching | 3250-3350 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Amide C=O (Amide I) | Stretching | 1630-1680 |

| Amide N-H bend (Amide II) | Bending | 1510-1570 |

| Aromatic C=C | Stretching | 1450-1600 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The indole ring in this compound contains a chromophore that absorbs UV light. The position of the absorption maximum (λmax) can be influenced by the substitution pattern on the indole ring and the solvent used for the analysis.

Based on studies of other 7-substituted indoles, the expected UV absorption maxima for this compound in a non-polar solvent like cyclohexane are presented below.

Interactive Data Table: Expected UV-Visible Absorption Maxima for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

| Cyclohexane | ~270-280 | ¹La |

| Cyclohexane | ~285-295 | ¹Lb |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

This technique provides unambiguous information about:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the ethylacetamide side chain relative to the indole ring.

Intermolecular interactions: The packing of molecules in the crystal lattice, including hydrogen bonding and van der Waals forces.

While no specific crystal structure for this compound has been reported in the literature, analysis of related indole derivatives, such as melatonin (B1676174) (N-acetyl-5-methoxy-tryptamine), demonstrates the utility of this technique in revealing detailed structural features.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid). A UV detector set to one of the absorption maxima of the indole chromophore would be used for detection. HPLC can be used to:

Determine purity: By quantifying the area of the peak corresponding to the target compound relative to the total area of all peaks.

Monitor reaction progress: By analyzing aliquots of a reaction mixture over time to observe the consumption of starting materials and the formation of the product.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used for qualitative analysis. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable mobile phase. The separation is visualized under UV light or by staining. TLC is particularly useful for:

Rapid reaction monitoring: To quickly assess the presence of starting materials, products, and byproducts.

Solvent system optimization: For developing separation conditions for column chromatography.

The table below outlines a typical set of conditions for the chromatographic analysis of indole derivatives like this compound.

Interactive Data Table: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | UV at ~280 nm |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (e.g., 1:1 v/v) | UV light (254 nm) |

Isotopic Labeling Applications in Research (e.g., Deuteration for mechanistic studies or analytical tracking)

Isotopic labeling is a powerful technique in chemical research that involves the replacement of an atom in a molecule with one of its isotopes. This substitution, while minimally affecting the chemical properties of the compound, imparts a unique mass signature that can be detected by various analytical methods. In the context of this compound research, while specific studies on this particular molecule are not prevalent in the published literature, the principles and applications of isotopic labeling can be inferred from extensive research on structurally similar indolethylamine and tryptamine (B22526) derivatives.

The primary isotopes of interest in labeling organic molecules like this compound are stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). The introduction of these isotopes can serve several key purposes in research, primarily in elucidating reaction mechanisms and for quantitative analysis through analytical tracking.

Mechanistic Studies

Deuteration, the replacement of hydrogen with deuterium, is a common strategy to probe reaction mechanisms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the corresponding C-H bond cleavage. By strategically placing deuterium atoms at different positions in the this compound molecule, researchers could determine whether a particular C-H bond is broken in the rate-determining step of a metabolic pathway or chemical reaction. For instance, deuteration of the ethylamine (B1201723) sidechain could help elucidate the mechanisms of enzymatic metabolism.

Analytical Tracking and Quantification

Isotopically labeled N-(2-(1H-Indol-7-yl)acetamide) can serve as an ideal internal standard for quantitative analysis using mass spectrometry (MS) based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). elsevierpure.com Since the labeled compound is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is readily distinguishable by its higher mass. This allows for precise and accurate quantification of the unlabeled compound in complex biological matrices by correcting for sample loss during preparation and variations in instrument response.

For example, tryptamine derivatives with a deuterated aminoethyl sidechain have been synthesized and used to define the major fragmentation patterns in mass spectrometry. nih.gov This knowledge is crucial for developing robust analytical methods for the detection and quantification of these compounds. The synthesis of various deuterated tryptamine derivatives, including those with deuterium on the ethylamine sidechain, has been described for their use as internal standards in GC-MS assays. elsevierpure.com

The following table summarizes potential isotopic labeling strategies for this compound and their research applications, based on studies of related compounds.

| Labeled Position(s) | Isotope | Potential Research Application | Rationale |

| Ethylamine sidechain (α and β carbons) | ²H (Deuterium) | Elucidation of metabolic pathways | Determine if C-H bond cleavage on the sidechain is involved in metabolism through the kinetic isotope effect. |

| Acetyl group (methyl protons) | ²H (Deuterium) | Investigation of amide hydrolysis mechanisms | Monitor the stability and metabolic fate of the acetyl moiety. |

| Indole ring | ²H (Deuterium) | Study of electrophilic substitution reactions | Determine the reactivity of different positions on the indole ring. |

| Entire molecule (multiple positions) | ²H, ¹³C, ¹⁵N | Internal standard for quantitative analysis (MS) | Provides a mass-differentiated analog for accurate quantification in biological samples. elsevierpure.com |

The synthesis of such labeled compounds can be achieved through various methods. For instance, reduction of an appropriate amide precursor with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) can introduce deuterium into the ethylamine sidechain. iaea.org Acid-catalyzed hydrogen-deuterium exchange reactions can also be employed to deuterate the indole ring.

Future Directions and Emerging Research Avenues for N 2 1h Indol 7 Yl Ethyl Acetamide

Development of Next-Generation Analogues for Enhanced Biological Activity

A primary step following the identification of a bioactive compound is the synthesis of analogues to establish a Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. For N-(2-(1H-Indol-7-yl)ethyl)acetamide, once an initial biological activity is confirmed, a systematic analogue development program would be a critical future direction. This involves modifying the core structure at several key positions.

Drawing from extensive research on other indole (B1671886) derivatives, which has yielded potent agents against cancer and neurodegenerative diseases, key modifications could include: nih.govmdpi.comnih.gov

Indole Ring Substitution: Introducing various functional groups (e.g., halogens, methoxy, nitro groups) at positions 2, 4, 5, and 6 of the indole ring can significantly modulate electronic properties and binding interactions. mdpi.commdpi.com

N-H Functionalization: Alkylation or acylation of the indole nitrogen (N-1 position) can alter the molecule's hydrogen bonding capacity and lipophilicity. nih.gov

Ethylamine (B1201723) Side Chain Modification: Altering the length of the ethyl chain or introducing rigidity with cyclic structures could optimize the orientation of the molecule within a target's binding site.

Acetamide (B32628) Group Variation: Replacing the acetyl group with other acyl moieties or bioisosteres can fine-tune interactions and metabolic stability.

A systematic exploration of these modifications would generate crucial data for designing next-generation compounds with superior therapeutic profiles.

Table 1: Hypothetical Analogue Design for SAR Studies of this compound

| Modification Site | Example Substituents (R) | Rationale |

|---|---|---|

| Indole Position 5 | -F, -Cl, -OCH₃, -NO₂ | Modulate electronics, lipophilicity, and potential for new binding interactions. |

| Indole Position 2 | -CH₃, -Phenyl | Introduce steric bulk, potentially enhancing selectivity or potency. |

| Indole N-1 | -CH₃, -Benzyl | Block hydrogen bond donation, increase lipophilicity. |

Integration with Systems Biology Approaches

To understand the full impact of this compound on biological systems, future research must move beyond a single-target focus and embrace systems biology. This approach uses high-throughput "omics" technologies (genomics, proteomics, metabolomics) to build a comprehensive picture of a drug's mechanism of action, identify off-target effects, and discover novel therapeutic applications. frontiersin.org For instance, widely targeted metabolomics can reveal subtle changes in cellular pathways following compound treatment. nih.gov

For this compound, a systems biology workflow would involve:

Treating relevant cell lines or model organisms with the compound.

Performing multi-omics analysis:

Transcriptomics (RNA-Seq): To identify genes whose expression is altered.

Proteomics: To quantify changes in protein levels and post-translational modifications.

Metabolomics: To measure fluctuations in endogenous metabolites, providing a functional readout of cellular state.

Bioinformatic Data Integration: Using computational tools to map the observed changes onto biological pathways and networks, thereby generating hypotheses about the compound's primary targets and downstream effects. This approach could uncover unexpected mechanisms and guide further analogue development.

Application in Chemical Probe Development for Target Validation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in cells or organisms. Indole derivatives, with their inherent fluorescence and versatile chemistry, are excellent candidates for probe development. nih.govnih.gov

Once a primary biological target of this compound is identified, future work could focus on converting it into a chemical probe. This would typically involve:

Functionalization: Attaching a reporter tag (like a fluorophore or biotin) or a photoreactive group to a position on the molecule that does not disrupt its binding to the target.

Validation: Ensuring the modified probe retains its potency and selectivity for the intended target.

Such probes would be invaluable tools for validating the target's role in disease, enabling target engagement assays, and facilitating cellular imaging to visualize where and when the target is active. nih.gov

Potential in Advanced Biomaterials and Nanoscience

The unique chemical and physical properties of organosilicon compounds and other heterocycles have made them valuable in materials science. acs.org Similarly, indole derivatives have been incorporated into nanotechnology platforms, such as nanoparticles for targeted drug delivery, which can enhance efficacy and reduce systemic toxicity. nih.gov Phytochemicals including alkaloids are known to be effective in the green synthesis and stabilization of nanomaterials. mdpi.com

Future research could explore the potential of this compound in this domain. Its structure could be leveraged for:

Drug-Delivery Systems: Incorporating the compound into polymer-based nanoparticles or liposomes to improve its solubility and enable targeted release at disease sites.

Functionalized Surfaces: Grafting the molecule onto the surface of biomaterials to confer specific biological properties, such as antimicrobial or anti-inflammatory effects.

Sensing Materials: Exploiting the indole scaffold's electrochemical and photophysical properties to create novel sensors. nih.gov The development of indole-based fluorescent sensors for pH and other analytes highlights the feasibility of this approach. nih.gov

Unexplored Biological Activity Spectrum

The indole scaffold is remarkably versatile, with different derivatives exhibiting a wide array of pharmacological activities. mdpi.comsci-hub.senih.gov While one primary activity might be discovered for this compound, it is crucial to conduct broad screening to uncover its full therapeutic potential. The diverse bioactivities reported for various indole acetamides and related structures suggest that the 7-yl isomer could have potential in numerous areas.

Table 2: Known Biological Activities of Various Indole Scaffolds as a Guide for Future Screening

| Biological Activity | Example Indole Class | Reference(s) |

|---|---|---|

| Anticancer | Indole-3-glyoxylamides, Indolylquinazolinones | mdpi.comnih.gov |

| Antihyperglycemic | Indole-3-acetamides | nih.govacs.org |

| Antimalarial | N-acetamide indoles | researchgate.net |

| Anti-inflammatory | General Indole Derivatives | nih.gov |

| Antiviral | Atevirdine (Indole derivative) | mdpi.com |

| Antimigraine | Ergotamine (Ergoline indole) | mdpi.com |

| Antiemetic | Ondansetron (Indole derivative) | mdpi.com |

A comprehensive screening campaign against a panel of targets and disease models related to cancer, metabolic disorders, infectious diseases, and neurological conditions is a logical and promising future direction.

Multi-target Ligand Design Strategies

Complex multifactorial diseases like cancer and Alzheimer's often involve the dysregulation of multiple biological pathways. nih.gov This has driven the development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate several targets simultaneously. nih.govfrontiersin.org This approach can offer superior efficacy and a lower likelihood of drug resistance compared to single-target agents. springernature.com

The indole scaffold is a common feature in MTDL design. nih.govnih.gov Once the bioactivity profile of this compound is better understood, it could serve as a foundational scaffold for creating MTDLs. This strategy involves merging its structure with pharmacophores from other ligands known to hit complementary targets. For example, if the compound shows initial activity against a specific kinase, it could be hybridized with a moiety known to inhibit an angiogenesis-related receptor, creating a dual anti-cancer agent. mdpi.com This rational design approach represents a sophisticated and highly promising avenue for future drug discovery efforts.

Q & A

Q. What strategies improve the metabolic stability of this compound in vivo?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoroacetyl) on the indole ring reduces oxidative metabolism. Pharmacokinetic studies in rodent models, coupled with LC-MS/MS analysis of plasma metabolites, identify degradation hotspots for targeted structural modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |